molecular formula C16H22O4 B14592928 Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester CAS No. 61190-90-7

Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester

Cat. No.: B14592928
CAS No.: 61190-90-7
M. Wt: 278.34 g/mol
InChI Key: LSRNSZOBDXKWJM-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a butanoic acid backbone, a phenoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols. One common method is the reaction of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also play a role in binding to specific sites, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other butanoic acid esters, making it valuable for specific applications in research and industry.

Properties

CAS No.

61190-90-7

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

ethyl 4-(2-tert-butylphenoxy)-3-oxobutanoate

InChI

InChI=1S/C16H22O4/c1-5-19-15(18)10-12(17)11-20-14-9-7-6-8-13(14)16(2,3)4/h6-9H,5,10-11H2,1-4H3

InChI Key

LSRNSZOBDXKWJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=CC=C1C(C)(C)C

Origin of Product

United States

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